Cas no 138366-79-7 (decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate)

decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate structure
138366-79-7 structure
Product Name:decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate
Numero CAS:138366-79-7
MF:C33H56O6
MW:548.794151306152
CID:176469
PubChem ID:164409
Update Time:2025-04-19

decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • decyl 2-methylprop-2-enoate
    • [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate
    • 2-Propenoic acid, 2-methyl-, decyl ester, polymer with methyl 2-methyl-2-propenoate and exo-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl 2-methyl-2-propenoate
    • Boneloc
    • methyl 2-methylprop-2-enoate
    • Methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate
    • Mma-dma-ibma
    • decyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate
    • 138366-79-7
    • decyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate
    • Inchi: 1S/C14H22O2.C14H26O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;2,4-12H2,1,3H3;1H2,2-3H3/t10?,11-,14-;;/m0../s1
    • Chiave InChI: IZAVPYQSQCFPOV-JEHXZSQOSA-N
    • Sorrisi: O(C(C(=C)C)=O)[C@H]1CC2CC[C@]1(C)C2(C)C.O(C(C(=C)C)=O)CCCCCCCCCC.O(C)C(C(=C)C)=O

Proprietà calcolate

  • Massa esatta: 548.40788
  • Massa monoisotopica: 548.408
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 16
  • Complessità: 634
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 78.9Ų

Proprietà sperimentali

  • Punto di ebollizione: 288.6°C at 760 mmHg
  • Punto di infiammabilità: 114.7°C
  • PSA: 78.9
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti